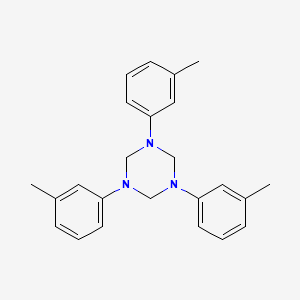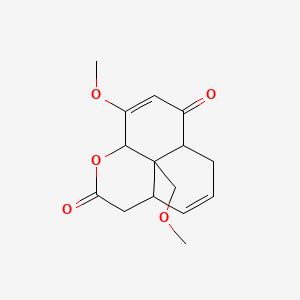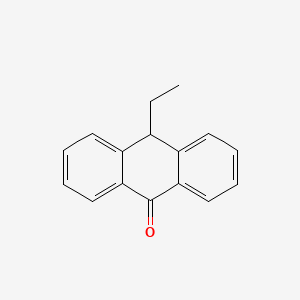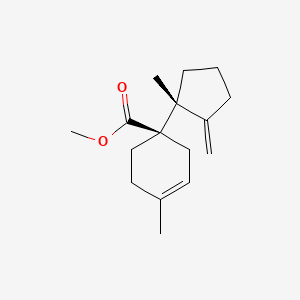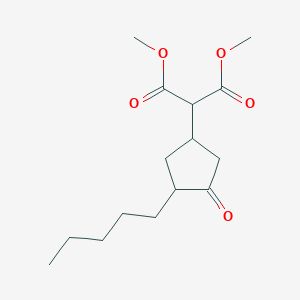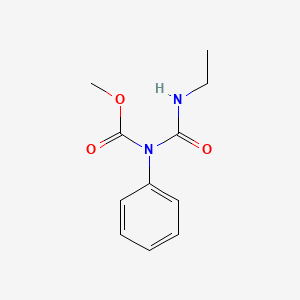
Methyl (ethylcarbamoyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (ethylcarbamoyl)phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of both methyl and ethylcarbamoyl groups attached to a phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (ethylcarbamoyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with methyl carbamate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the corresponding carbamates. This one-pot procedure is versatile and efficient, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include substituted carbamates, amines, and phenolic compounds. These products have diverse applications in various industries .
Scientific Research Applications
Methyl (ethylcarbamoyl)phenylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and causing various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share structural similarities but differ in their specific functional groups and applications .
Uniqueness
Methyl (ethylcarbamoyl)phenylcarbamate is unique due to its dual carbamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in chemical research .
Properties
CAS No. |
105548-71-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl N-(ethylcarbamoyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-10(14)13(11(15)16-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14) |
InChI Key |
FFZKAMPPWMKDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


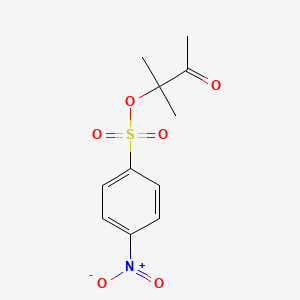
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
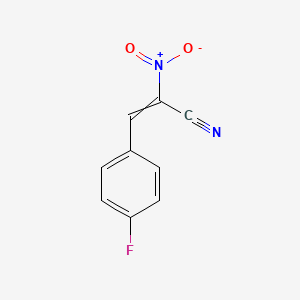
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

